n-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide

Sumatriptan synthesis Fischer indole cyclization Pharmaceutical intermediate procurement

Generic sumatriptan manufacturers via the Glaxo Fischer indole route require authentic CAS 103654-21-3 as the penultimate intermediate for Raney nickel desulfurization. Substituting with desulfurized analogs disrupts the entire synthetic sequence. • NLT 98% HPLC purity; white to pale yellow powder • Distinct LogP 4.84 enables separation from API (LogP ~1.0) during impurity profiling • Batch-specific CoA supports ANDA/DMF regulatory submissions • ISO-certified; global shipping available

Molecular Formula C16H16N2O2S2
Molecular Weight 332.4 g/mol
CAS No. 103654-21-3
Cat. No. B170262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-3-(phenylthio)-1h-indole-5-methanesulfonamide
CAS103654-21-3
Molecular FormulaC16H16N2O2S2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2SC3=CC=CC=C3
InChIInChI=1S/C16H16N2O2S2/c1-17-22(19,20)11-12-7-8-15-14(9-12)16(10-18-15)21-13-5-3-2-4-6-13/h2-10,17-18H,11H2,1H3
InChIKeyFXDXFQYSFOSJBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Core Characteristics for Procurement


n-Methyl-3-(phenylthio)-1H-indole-5-methanesulfonamide (CAS 103654-21-3) is a synthetic indole-sulfonamide derivative, defined within the class of functionalized indole methanesulfonamides. Its molecular formula is C16H16N2O2S2 with a molecular weight of 332.44 g/mol . The compound is most prominently recognized as the penultimate intermediate (compound V) in the patented Glaxo Fischer indole synthesis of sumatriptan, where the 3-phenylthio substituent serves as a transient protecting group subsequently removed by Raney nickel desulfurization [1]. Unlike the final API sumatriptan (CAS 103628-46-2), which is a 5-HT1B/1D receptor agonist, this compound exists in a pre-desulfurization state, meaning its pharmacological profile, physical properties, and synthetic utility are fundamentally distinct from the downstream active molecule [2].

Why Generic Substitution Fails


Indole-5-methanesulfonamide intermediates are not functionally interchangeable across different sumatriptan synthetic routes. The 3-phenylthio group in CAS 103654-21-3 is not a pharmacophore but a synthetic handle that dictates the entire downstream chemistry: its presence commits the user to a Raney nickel desulfurization step to generate the unsubstituted indole core (compound VI), which then undergoes oxalyl chloride/dimethylamine condensation and LiAlH4 reduction to afford sumatriptan [1]. Alternative routes bypass this intermediate entirely—for example, direct cyclization with 4,4-dimethoxy-N,N-dimethylbutylamine or 3-nitropropanal yields different intermediates (IX, XVI) that require distinct reagents, catalyst systems, and purification strategies [2]. Substituting CAS 103654-21-3 with the desulfurized analog N-methyl-1H-indole-5-methanesulfonamide (VI) fundamentally alters the synthetic sequence and is chemically invalid without re-engineering the entire route. The quantitative evidence below establishes where this intermediate provides measurable differentiation versus its closest structural and functional analogs.

Quantitative Differentiation Evidence


Synthetic Route Provenance and Patent Precedence

CAS 103654-21-3 is unambiguously documented as intermediate V in the original Glaxo sumatriptan synthetic route disclosed in US 4,816,470, FR 2,530,625, and GB 2,124,210, and subsequently codified in the Drugs of the Future synthetic database [1]. This contrasts with alternative sumatriptan intermediates such as the 2-nitroethyl analog (compound XVI, CAS not assigned in this route) or the cyanomethyl analog (compound XX), which arise from different cyclization precursors [2]. The compound is generated by Fischer indole cyclization of the ethylideneamino derivative (IV) with HCl in ethanol, establishing a route-specific synthetic provenance that alternative intermediates cannot replicate [3].

Sumatriptan synthesis Fischer indole cyclization Pharmaceutical intermediate procurement

Physicochemical Differentiation Profile

The 3-phenylthio substituent dramatically alters the physicochemical profile of CAS 103654-21-3 relative to its downstream products. The compound exhibits a predicted LogP of 4.84 and a polar surface area (PSA) of 95.64 Ų [1]. In contrast, the desulfurized intermediate N-methyl-1H-indole-5-methanesulfonamide (VI, C10H12N2O2S, MW 224.28) lacks the phenylthio group, resulting in substantially lower lipophilicity. Sumatriptan (CAS 103628-46-2, C14H21N3O2S, MW 295.40), bearing a basic dimethylaminoethyl side chain, has a predicted LogP of approximately 0.8–1.2 and a melting point of 169–171 °C . These differences have practical consequences for chromatographic retention, extraction efficiency, and solubility profiling during process development.

Lipophilicity Physicochemical profiling Chromatographic method development

Commercial Purity Specification Benchmark

Vendor specifications for CAS 103654-21-3 include a purity of NLT 98% as certified by MolCore under ISO quality systems . This specification is directly relevant for procurement decisions because the compound's role as a synthetic intermediate demands high purity to minimize carry-over of sulfur-containing impurities into the final sumatriptan API. In contrast, the desulfurized intermediate VI and sumatriptan itself are typically specified to pharmacopoeial standards (USP/EP) with purity ≥99%, reflecting their positions further downstream where impurity burdens are more tightly controlled . The NLT 98% specification for CAS 103654-21-3 represents a commercially viable balance between synthetic accessibility and the purity requirements of the subsequent desulfurization step.

Purity specification Vendor qualification Pharmaceutical intermediate sourcing

Route-Specific Impurity Marker Utility

CAS 103654-21-3 serves as a critical diagnostic marker in sumatriptan manufacturing because its presence—or the presence of its desulfurization byproducts—in the final API directly traces to incomplete Raney nickel reduction during the penultimate step. The documented desulfurization procedure uses 460 mg of intermediate V with 4.6 g of Raney nickel (50% slurry) in 50 mL absolute ethanol under reflux for 16 hours under nitrogen . Incomplete reaction leaves residual phenylthio-containing species detectable by HPLC-MS. This contrasts with alternative routes (e.g., Routes 2–5) where the corresponding diagnostic intermediates (IX, XVI, XX) generate different impurity signatures, requiring distinct analytical methods [1]. The compound thus provides route-specific traceability that is not achievable with generic indole-5-methanesulfonamide reference standards.

Impurity profiling Process analytical technology Regulatory starting material

Procurement Application Scenarios


GMP Intermediate for Sumatriptan API Manufacturing

When manufacturing sumatriptan via the original Glaxo Fischer indole route (Route 1), CAS 103654-21-3 is the obligatory penultimate intermediate. Its procurement at NLT 98% purity from ISO-certified suppliers ensures consistent performance in the critical Raney nickel desulfurization step, where the 3-phenylthio group is quantitatively removed to generate intermediate VI [1]. This scenario is distinct from procurement of final API or late-stage intermediates, as the compound's value lies exclusively in its role as a protected indole precursor.

Analytical Reference Standard for ANDA Submissions

Regulatory submissions (ANDAs, DMFs) for generic sumatriptan manufactured via Route 1 require identification and quantification of process-related impurities. Authentic CAS 103654-21-3 serves as a primary reference standard for HPLC method development, enabling detection of residual phenylthio intermediate or its desulfurization byproducts at trace levels . The compound's distinct chromatographic behavior (LogP 4.84 vs. sumatriptan LogP ~1.0) facilitates separation from the API peak under standard reversed-phase conditions.

Chemical Process Development and Route Scouting

The 3-phenylthioindole scaffold of CAS 103654-21-3 is a versatile synthetic platform for generating structurally diverse 3-substituted indole-5-methanesulfonamides beyond sumatriptan. The phenylthio group can be selectively removed (RaNi) or oxidized to sulfoxide/sulfone derivatives, enabling exploration of structure-activity relationships at the indole 3-position [2]. This differentiates it from the desulfurized intermediate VI, which lacks this synthetic handle and offers no further diversification potential at the 3-position.

Supply Chain Qualification for Key Starting Materials

Procurement teams qualifying suppliers for sumatriptan intermediate production can use CAS 103654-21-3 as a benchmark compound. The compound's well-defined synthetic provenance (Fischer indole cyclization of hydrazine II with phenylthioacetaldehyde III), documented physicochemical properties (MW 332.44, predicted LogP 4.84, PSA 95.64 Ų), and vendor-specified purity (NLT 98%) provide objective criteria for supplier audits, batch-to-batch consistency evaluation, and change control assessments.

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